molecular formula C18H21N3O3S2 B319960 N-[[4-(tert-butylsulfamoyl)phenyl]carbamothioyl]benzamide

N-[[4-(tert-butylsulfamoyl)phenyl]carbamothioyl]benzamide

Cat. No.: B319960
M. Wt: 391.5 g/mol
InChI Key: BKZASCJYOPJFBK-UHFFFAOYSA-N
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Description

N-[[4-(tert-butylsulfamoyl)phenyl]carbamothioyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a tert-butylsulfamoyl group and a carbamothioyl group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(tert-butylsulfamoyl)phenyl]carbamothioyl]benzamide typically involves multiple steps. One common method includes the reaction of 4-(tert-butylsulfamoyl)aniline with thiophosgene to form the corresponding isothiocyanate. This intermediate is then reacted with benzamide to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or chloroform, and the reactions are typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using batch or continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-[[4-(tert-butylsulfamoyl)phenyl]carbamothioyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide and carbamothioyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or thiols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[[4-(tert-butylsulfamoyl)phenyl]carbamothioyl]benzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its sulfonamide and carbamothioyl groups. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-{[4-(tert-butylsulfamoyl)phenyl]carbamoyl}benzamide: Similar structure but with a carbamoyl group instead of a carbamothioyl group.

    N-{[4-(tert-butylsulfamoyl)phenyl]carbamothioyl}aniline: Similar structure but with an aniline core instead of a benzamide core.

Uniqueness

N-[[4-(tert-butylsulfamoyl)phenyl]carbamothioyl]benzamide is unique due to the presence of both sulfonamide and carbamothioyl groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C18H21N3O3S2

Molecular Weight

391.5 g/mol

IUPAC Name

N-[[4-(tert-butylsulfamoyl)phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C18H21N3O3S2/c1-18(2,3)21-26(23,24)15-11-9-14(10-12-15)19-17(25)20-16(22)13-7-5-4-6-8-13/h4-12,21H,1-3H3,(H2,19,20,22,25)

InChI Key

BKZASCJYOPJFBK-UHFFFAOYSA-N

SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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